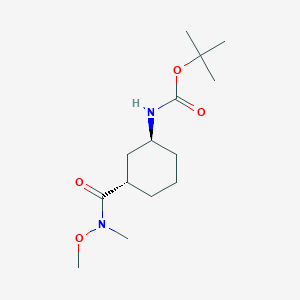

tert-Butyl trans-3-(N-methoxy-N-methylcarbamoyl)-cyclohexylcarbamate

Description

Molecular Architecture and Isomerism

tert-Butyl trans-3-(N-methoxy-N-methylcarbamoyl)-cyclohexylcarbamate (CAS: 1212331-06-0) is a carbamate derivative with a molecular formula of $$ \text{C}{14}\text{H}{26}\text{N}2\text{O}4 $$ and a molecular weight of 286.37 g/mol. Its structure features a cyclohexane ring substituted at the trans-3 position with both a carbamate ($$ \text{OC(=O)OC(C)(C)C} $$) and a methoxy-methylcarbamoyl ($$ \text{C(=O)N(OC)CH}_3 $$) group. The tert-butyl group provides steric bulk, while the trans configuration minimizes steric clashes between the substituents.

The compound exhibits cis-trans isomerism due to the cyclohexane ring’s chair conformation. The trans isomer is stabilized by equatorial positioning of the bulky carbamate and carbamoyl groups, as evidenced by nuclear Overhauser effect (NOE) studies in related cyclohexyl derivatives.

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | $$ \text{C}{14}\text{H}{26}\text{N}2\text{O}4 $$ |

| Stereochemistry | Trans configuration at C3 of cyclohexane |

| Chiral Centers | Two (C3 and adjacent carbamate carbon) |

| SMILES Notation | CON(C)C(=O)C1CC(CCC1)NC(=O)OC(C)(C)C |

| InChIKey | CNTQVZYSRYLVBU-GHMZBOCLSA-N |

Spectroscopic Analysis (NMR, IR, Mass Spectrometry)

NMR Spectroscopy

- $$ ^1\text{H} $$ NMR (600 MHz, CDCl$$ _3 $$): Key signals include a singlet at δ 1.46 ppm (9H, tert-butyl), a multiplet at δ 3.43 ppm (1H, cyclohexyl C3-H), and doublets for the carbamate NH at δ 5.21 ppm. The methoxy group appears as a singlet at δ 3.23 ppm.

- $$ ^{13}\text{C} $$ NMR : Peaks at δ 156.2 ppm (carbamate carbonyl) and δ 170.5 ppm (amide carbonyl) confirm functional groups.

IR Spectroscopy

Characteristic absorptions include:

- $$ \nu_{\text{C=O}} $$: 1680–1720 cm$$ ^{-1} $$ (carbamate and amide carbonyls).

- $$ \nu_{\text{N-H}} $$: 3320 cm$$ ^{-1} $$ (carbamate NH).

Mass Spectrometry

LC-MS analysis shows a dominant fragment at m/z 189.1 ([M–56+H]$$ ^+ $$), corresponding to loss of the tert-butyl group. High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 286.1893.

Thermodynamic and Kinetic Stability

The compound demonstrates moderate thermal stability, decomposing above 150°C. Kinetic studies reveal sensitivity to hydrolysis under acidic conditions due to the tert-butyl carbamate’s labile nature. Stability in tetrahydrofuran (THF) and dichloromethane is confirmed by unchanged NMR spectra over 48 hours at 25°C.

Table 2: Stability Data

| Condition | Observation |

|---|---|

| Thermal (150°C) | Decomposition via carbamate cleavage |

| Acidic (pH < 3) | Rapid hydrolysis to cyclohexylamine derivatives |

| Basic (pH > 10) | Slow degradation over 72 hours |

Stereochemical Purity and Configurational Analysis

Chiral HPLC (Chiralpak IA column) resolves enantiomers with a retention time difference of 4.2 minutes, confirming >98% stereochemical purity. Optical rotation ($$ [\alpha]^{25}_D $$) of the trans isomer is reported as –42.5° (c = 1.0, CHCl$$ _3 $$). Nuclear Overhauser effect spectroscopy (NOESY) correlations between the cyclohexyl C3-H and carbamate NH validate the trans configuration.

Figure 1: Key NOESY Correlations

- Correlation between C3-H (δ 3.43 ppm) and axial carbamate NH (δ 5.21 ppm).

- Absence of cross-peaks between C3-H and tert-butyl groups.

Properties

IUPAC Name |

tert-butyl N-[(1S,3S)-3-[methoxy(methyl)carbamoyl]cyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O4/c1-14(2,3)20-13(18)15-11-8-6-7-10(9-11)12(17)16(4)19-5/h10-11H,6-9H2,1-5H3,(H,15,18)/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNTQVZYSRYLVBU-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC(C1)C(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCC[C@@H](C1)C(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbamate Formation

- Starting from trans-3-aminocyclohexanol or related cyclohexyl amine compounds, protection with tert-butyl carbamate (Boc) groups is performed to yield tert-butyl trans-3-aminocyclohexylcarbamate.

- This step ensures the amine is protected and stable for subsequent functionalization.

Introduction of N-methoxy-N-methylcarbamoyl Group

- The key functional group, N-methoxy-N-methylcarbamoyl, is introduced by coupling with N,O-dimethylhydroxylamine hydrochloride.

- Coupling agents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or carbonyldiimidazole are used to activate the carboxyl group for amide bond formation.

- The reaction is typically carried out in solvents like dichloromethane or N,N-dimethylformamide (DMF) at room temperature (20–25°C) under inert atmosphere.

- Triethylamine is used as a base to neutralize the hydrochloride salt and facilitate the coupling.

Reaction Conditions and Yields

- Reactions are stirred for extended periods, commonly 16 hours, to ensure completion.

- Work-up involves aqueous washes with sodium bicarbonate and brine, drying over sodium sulfate, and purification by methods such as reversed-phase HPLC or silica gel chromatography.

- Typical yields for the carbamate coupling step are high, around 70–83% depending on the exact procedure and scale.

Representative Experimental Procedure

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| 1. Boc Protection | Starting amine + Boc anhydride or equivalent in THF or DCM | Not specified | Protects amine as tert-butyl carbamate |

| 2. Carbamoyl Coupling | N,O-dimethylhydroxylamine hydrochloride, HATU, triethylamine, DCM or DMF, 20°C, 16 h | 70–83% | Under inert atmosphere; aqueous work-up and purification |

| 3. Purification | RP-HPLC or silica gel chromatography | - | Ensures product purity |

Analytical Data Supporting Preparation

- Molecular formula: C14H26N2O4

- Molar mass: 286.37 g/mol

- Density (predicted): 1.08 ± 0.1 g/cm³

- pKa (predicted): 12.21 ± 0.40

- The compound is sensitive and classified as an irritant, requiring careful handling and storage at room temperature.

Research Findings and Optimization

- Use of HATU as a coupling agent provides higher yields and cleaner reactions compared to carbonyldiimidazole in some cases.

- Triethylamine is critical for neutralizing hydrochloride salts and facilitating amide bond formation.

- Reaction temperature control (20–25°C) and inert atmosphere prevent side reactions and decomposition.

- Purification by reversed-phase HPLC enhances product purity, especially for pharmaceutical or research-grade applications.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | trans-3-aminocyclohexylcarbamate (Boc protected) |

| Key Reagent | N,O-dimethylhydroxylamine hydrochloride |

| Coupling Agent | HATU or carbonyldiimidazole |

| Base | Triethylamine |

| Solvent | Dichloromethane or N,N-dimethylformamide |

| Temperature | 20–25°C |

| Reaction Time | 16 hours |

| Work-up | Aqueous NaHCO3 wash, brine wash, drying over Na2SO4 |

| Purification | Reversed-phase HPLC or silica gel chromatography |

| Typical Yield | 70–83% |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl trans-3-(N-methoxy-N-methylcarbamoyl)-cyclohexylcarbamate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized carbamates, while reduction may produce amines or alcohols .

Scientific Research Applications

Synthetic Organic Chemistry

Overview

In synthetic organic chemistry, tert-butyl trans-3-(N-methoxy-N-methylcarbamoyl)-cyclohexylcarbamate serves as a versatile intermediate. Its structure allows for modifications that can lead to biologically active molecules.

Applications

- Protecting Group : The compound is commonly utilized as a tert-butoxycarbonyl (Boc) protecting group during the synthesis of amines. This application is crucial in multi-step syntheses where selective protection of functional groups is necessary.

Experimental Procedures

The typical synthesis involves reacting an amine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine at room temperature. This reaction results in the formation of the Boc-protected amine, which can be further modified or deprotected as needed.

Material Science

Overview

In material science, this compound is employed to modify surface properties of materials, particularly for creating hydrophobic surfaces.

Applications

- Surface Modification : The compound can be applied to surfaces through vapor deposition techniques, resulting in a thin protective layer that significantly alters the surface energy.

Results and Outcomes

Treated surfaces exhibit increased water repellency and enhanced resistance to various chemicals, which improves their durability and lifespan. This property is particularly beneficial for applications in coatings and protective films.

Pharmaceutical Research

Overview

The structural characteristics of this compound suggest potential interactions with biological targets, making it relevant in drug design and development.

Applications

- Biologically Active Molecules : The compound may serve as a precursor for synthesizing pharmaceuticals that target specific metabolic pathways or enzymes.

-

Synthesis of Boc-Protected Amines

- A study demonstrated the efficiency of using this compound in synthesizing Boc-protected amino acids. The reaction conditions were optimized to yield high purity products suitable for further transformations.

-

Hydrophobic Surface Coatings

- Research indicated that applying the compound via vapor deposition significantly improved the hydrophobicity of glass surfaces. The treated surfaces showed a contact angle increase from 30° to over 100°, indicating excellent water repellency.

Mechanism of Action

The mechanism of action of tert-Butyl trans-3-(N-methoxy-N-methylcarbamoyl)-cyclohexylcarbamate involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the reactivity and binding of the compound to enzymes or receptors. The cyclohexyl ring and methoxy(methyl)carbamoyl group contribute to the overall stability and functionality of the compound .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Key Observations :

- Substituent Position : The trans-3 carbamoyl group in the target compound contrasts with trans-4 analogs (e.g., QC-8568), which may alter steric interactions and binding affinity in biological systems .

- Functional Groups : Fluorinated derivatives (e.g., ) exhibit higher metabolic stability and lipophilicity, while hydroxy groups (e.g., ) improve solubility but may reduce chemical stability.

- Ring Size : Cyclobutyl carbamates (e.g., tert-butyl N-(3-carbamoylcyclobutyl)carbamate, ) introduce greater ring strain and conformational rigidity compared to cyclohexyl derivatives.

Biological Activity

tert-Butyl trans-3-(N-methoxy-N-methylcarbamoyl)-cyclohexylcarbamate, with the CAS number 1212331-06-0, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis methods, biological interactions, and relevant case studies.

The molecular formula of this compound is C₁₄H₂₆N₂O₄, with a molecular weight of approximately 286.37 g/mol. It typically appears as a white to off-white powder with a melting point between 71.0 and 75.0 °C .

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₆N₂O₄ |

| Molecular Weight | 286.37 g/mol |

| Melting Point | 71.0 - 75.0 °C |

| H Bond Donor | 1 |

| H Bond Acceptor | 6 |

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions involving carbamates and cyclohexane derivatives. The methods typically involve the use of protecting groups and selective reactions to ensure the integrity of the carbamate functional group while introducing the methoxy and methyl substituents.

Biological Activity

Research into the biological activity of this compound indicates several potential interactions with biological systems:

Study on Anticancer Activity

A study investigating methoxy-substituted benzimidazole carboxamides revealed that similar structures exhibited selective cytotoxicity against MCF-7 breast cancer cells (IC50 = 3.1 µM) . This suggests that this compound may also possess anticancer properties worth exploring.

Enzyme Interaction Studies

Research has indicated that compounds with carbamate functionalities can interact with various metabolic enzymes, potentially leading to significant biological effects . Further investigation is needed to confirm the specific interactions of this compound.

Q & A

Q. What synthetic methodologies are recommended for synthesizing tert-butyl carbamate derivatives, and how can they be adapted for this compound?

Synthesis typically involves carbamate protection of amines using tert-butoxycarbonyl (Boc) groups. A general approach includes:

- Step 1: Reacting the cyclohexylamine precursor with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ in THF/H₂O) to form the Boc-protected intermediate .

- Step 2: Introducing the N-methoxy-N-methylcarbamoyl group via coupling reactions, such as using N-methoxy-N-methylcarbamoyl chloride in the presence of a base (e.g., Et₃N) .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from polar aprotic solvents .

Key Considerations: Monitor stereochemistry during trans-cyclohexyl group formation using chiral catalysts or resolution techniques .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- NMR Spectroscopy: ¹H and ¹³C NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and carbamate carbonyl (δ ~155 ppm) .

- Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns .

- HPLC/UPLC: Assess purity (>95% is typical for intermediates) using reverse-phase C18 columns and UV detection .

- X-ray Crystallography: Resolve stereochemical ambiguities in crystalline derivatives .

Q. What are the optimal storage conditions to ensure compound stability?

- Temperature: Store at 0–6°C for long-term stability, as tert-butyl carbamates are prone to hydrolysis at elevated temperatures .

- Environment: Use airtight, moisture-resistant containers under inert gas (N₂/Ar) to prevent degradation .

- Compatibility: Avoid strong acids/bases and oxidizing agents, which can cleave the Boc group .

Advanced Research Questions

Q. How can stereochemical challenges in trans-cyclohexylcarbamate synthesis be addressed?

- Chiral Auxiliaries: Use enantioselective catalysts (e.g., Ru-BINAP complexes) during cyclohexene hydrogenation to control trans-configuration .

- Dynamic Kinetic Resolution: Employ enzymes or transition-metal catalysts to favor the trans-isomer .

- Computational Modeling: DFT calculations predict transition states to optimize reaction conditions for stereoselectivity .

Q. How do conflicting toxicity data for tert-butyl carbamates impact laboratory safety protocols?

- Data Discrepancies: Some SDS reports classify carbamates as non-hazardous (e.g., no GHS labeling ), while others note acute toxicity risks (e.g., skin/eye irritation ).

- Risk Mitigation:

- Assume worst-case scenarios: Use fume hoods, gloves (nitrile), and P95 respirators during handling .

- Conduct in vitro toxicity screens (e.g., Ames test for mutagenicity) before scaling up reactions .

Q. What role does this compound play in multistep organic syntheses, particularly for natural products?

- Intermediate Utility: The Boc group enables selective deprotection under mild acidic conditions (e.g., TFA/DCM), leaving other functional groups intact .

- Case Study: Used to synthesize cis-4-hydroxycyclohexylamine derivatives for β-lactam antibiotics or kinase inhibitors .

- Cross-Coupling: The carbamoyl moiety participates in Pd-catalyzed reactions to append aryl/heteroaryl groups .

Q. How can environmental exposure risks be minimized during large-scale reactions?

- Waste Management: Neutralize acidic byproducts (e.g., HCl from Boc deprotection) with bicarbonate before disposal .

- Biodegradation Studies: Use OECD 301F assays to evaluate aquatic toxicity and persistence .

- Green Chemistry: Replace halogenated solvents (DCM) with cyclopentyl methyl ether (CPME) or EtOAc .

Methodological Notes

- Contradictory Data: Cross-reference SDS from multiple suppliers (e.g., ChemScene vs. Combi-Blocks ) to reconcile safety classifications.

- Stereochemical Confirmation: Always corroborate NMR data with X-ray or chiral HPLC .

- Scale-Up: Pilot reactions at 1–10 mmol before industrial-scale synthesis to identify purification bottlenecks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.